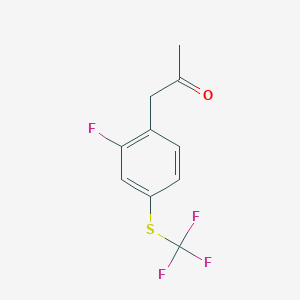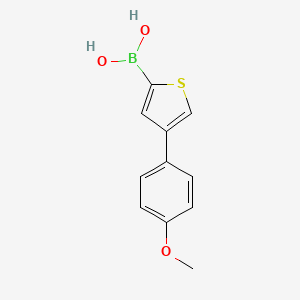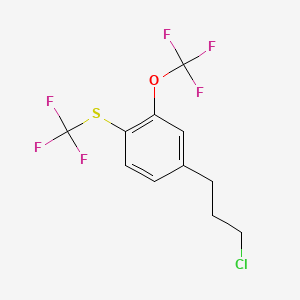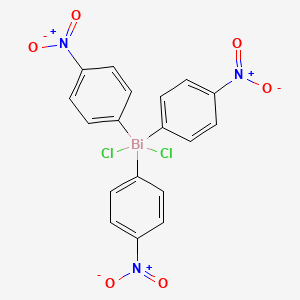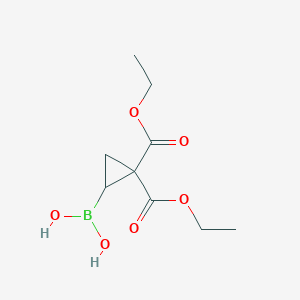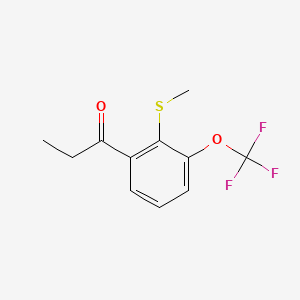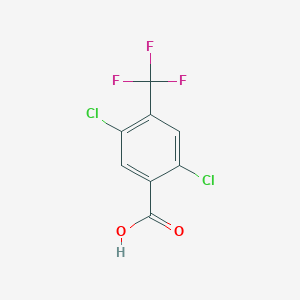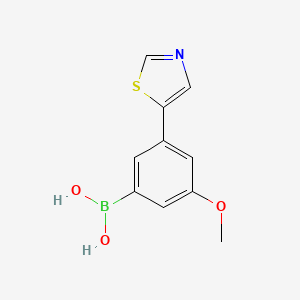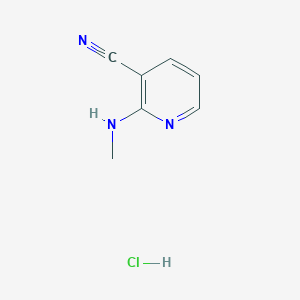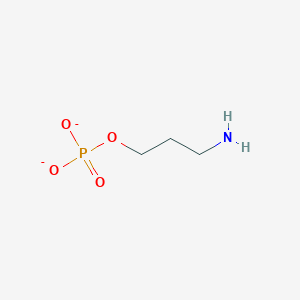
3-Aminopropylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropylphosphate is an organophosphorus compound with the molecular formula C3H10NO4P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminopropylphosphate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopropylphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphate group can be reduced under specific conditions to yield phosphite derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted amino derivatives.
Applications De Recherche Scientifique
3-Aminopropylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-aminopropylphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Aminopropyltriethoxysilane: Similar in structure but contains a silane group instead of a phosphate group.
3-Aminopropyltrimethoxysilane: Another silane derivative with methoxy groups.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group.
Uniqueness: 3-Aminopropylphosphate is unique due to its phosphate group, which imparts distinct chemical properties and reactivity compared to its silane counterparts. This makes it particularly useful in applications requiring phosphorylation or interactions with phosphate-binding proteins.
Propriétés
Formule moléculaire |
C3H8NO4P-2 |
|---|---|
Poids moléculaire |
153.07 g/mol |
Nom IUPAC |
3-aminopropyl phosphate |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)/p-2 |
Clé InChI |
KUQZVISZELWDNZ-UHFFFAOYSA-L |
SMILES canonique |
C(CN)COP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


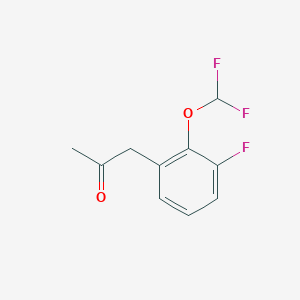

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
